molecular formula C12H10ClNO B1601257 2-(2-Chlorophenoxy)aniline CAS No. 56966-47-3

2-(2-Chlorophenoxy)aniline

Cat. No.: B1601257
CAS No.: 56966-47-3
M. Wt: 219.66 g/mol
InChI Key: KSDCPEXSRBLIRA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)aniline: is an organic compound with the molecular formula C12H10ClNO It is a derivative of aniline, where the aniline moiety is substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 2-(2-Chlorophenoxy)aniline involves the nucleophilic substitution of 2-chlorophenol with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-chlorophenol with aniline. This method requires a palladium catalyst, a ligand, and a base, and is conducted under an inert atmosphere at high temperatures.

Industrial Production Methods: Industrial production of this compound often employs large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Chlorophenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents on the aniline ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: It can participate in electrophilic substitution reactions, where the aniline ring can be further functionalized. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, acyl chlorides, Lewis acids as catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various substituted aniline derivatives.

    Substitution: Halogenated, sulfonylated, or acylated aniline derivatives.

Scientific Research Applications

Chemistry: 2-(2-Chlorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It can also serve as a precursor for the synthesis of advanced materials with applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In medicinal applications, it may modulate receptor activity by binding to specific receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)aniline: Similar structure but with the chlorophenoxy group at the 4-position.

    4-(2-Chlorophenoxy)aniline: Similar structure but with the aniline moiety at the 4-position.

    2-(2-Bromophenoxy)aniline: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 2-(2-Chlorophenoxy)aniline is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDCPEXSRBLIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502873
Record name 2-(2-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-47-3
Record name 2-(2-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenoxy)aniline
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Synthesis routes and methods

Procedure details

A solution of 2-chloro-(2-nitrophenoxy)benzene (5.00 g) in tetrahydrofuran (100 mL) was shaken in a Parr Hydrogenator over Raney nickel at 5 psi hydrogen at room temperature for 4 hours. The catalyst was filtered from the reaction, and the solution was evaporated under vacuum to a yellowish oil which crystallized on standing. The solid was crushed, suspended in hexane and filtered to yield the title compound as a light orange solid. Mp: 44°-45° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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